Di-(1-phenylisopropyl)methylamine

Overview

Description

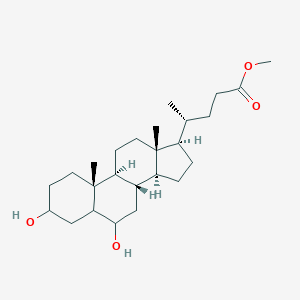

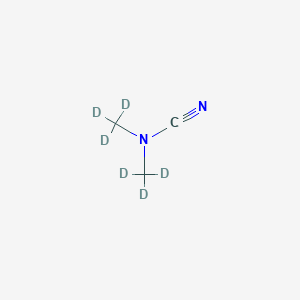

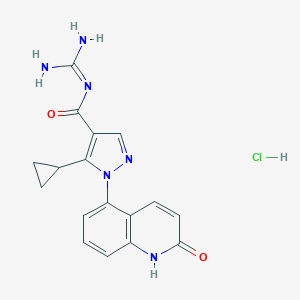

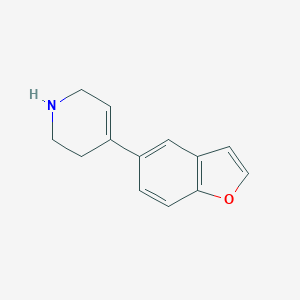

Di-(1-phenylisopropyl)methylamine is a chemical compound that has garnered attention primarily due to its presence as an impurity in illicit methamphetamine. It is structurally characterized by two 1-phenylisopropyl groups attached to a central methylamine moiety .

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in the synthesis of methamphetamine

Cellular Effects

Given its presence in illicit methamphetamine, it may influence cell function in ways similar to methamphetamine, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of Di-(1-phenylisopropyl)methylamine vary with different dosages in animal models .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-(1-phenylisopropyl)methylamine typically involves the reaction of d,l-amphetamine with phenylacetone in ethanol. This mixture is kept at room temperature for approximately 65 hours. The resulting solution is then hydrogenated overnight using 10% palladium-on-carbon as a catalyst under an initial hydrogen pressure of 40 psi .

Industrial Production Methods

While there is limited information on the industrial production methods for this compound, it is known that the compound can be isolated and purified from illicit methamphetamine samples. The process involves dissolving the sample in hydrochloric acid, extracting with ether, and further purification steps involving chloroform and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Di-(1-phenylisopropyl)methylamine undergoes various chemical reactions, including:

Reduction: Hydrogenation is a key step in its synthesis, indicating its susceptibility to reduction reactions.

Substitution: The compound can participate in substitution reactions, particularly involving its amine group.

Common Reagents and Conditions

Hydrogenation: Utilizes palladium-on-carbon as a catalyst.

Solvents: Ethanol, chloroform, and ether are commonly used in its synthesis and purification.

Major Products

The major product of its synthesis is this compound itself. Other products may include various by-products and impurities depending on the reaction conditions .

Scientific Research Applications

Di-(1-phenylisopropyl)methylamine is primarily studied in the context of its presence as an impurity in methamphetamine. Its identification and synthesis are crucial for forensic analysis and the development of methods to detect and quantify impurities in illicit drugs . Additionally, its structural similarity to methamphetamine makes it a subject of interest in studies related to drug synthesis and the behavior of related compounds .

Mechanism of Action

The exact mechanism of action of di-(1-phenylisopropyl)methylamine is not well-documented. given its structural similarity to methamphetamine, it is likely to interact with similar molecular targets and pathways. Methamphetamine primarily acts by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Methamphetamine: A potent central nervous system stimulant.

Amphetamine: A stimulant used in the treatment of ADHD and narcolepsy.

Phenylacetone: A precursor in the synthesis of methamphetamine and amphetamine.

Uniqueness

Di-(1-phenylisopropyl)methylamine is unique due to its specific structural configuration and its role as an impurity in methamphetamine. Its presence can provide insights into the synthesis routes and purity of illicit methamphetamine samples .

Properties

IUPAC Name |

N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N/c1-16(14-18-10-6-4-7-11-18)20(3)17(2)15-19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNVYHKUBNVMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)C(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968427 | |

| Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53660-19-8 | |

| Record name | N,alpha,alpha'-Trimethyldiphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was Di-(1-phenylisopropyl)methylamine identified and confirmed in illicit methamphetamine samples?

A2: The research paper describes the isolation and purification of this compound from illicit methamphetamine samples. [] The researchers then employed analytical techniques to determine its chemical structure. To confirm the identity of the isolated compound, they synthesized this compound and compared the analytical data of the synthesized compound with that of the isolated impurity. This rigorous approach, involving both isolation and synthesis, provided conclusive evidence for the presence of this compound in the illicit methamphetamine samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)